![molecular formula C26H42O3 B14476656 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal CAS No. 66049-98-7](/img/structure/B14476656.png)
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a methoxy group and a hexadecyloxy group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 1-bromohexadecane.
Etherification: The 4-hydroxy group of 4-hydroxy-3-methoxybenzaldehyde is etherified with 1-bromohexadecane in the presence of a base such as potassium carbonate to form 4-(hexadecyloxy)-3-methoxybenzaldehyde.
Aldol Condensation: The resulting aldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hexadecyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enoic acid
Reduction: 3-[4-(Hexadecyloxy)-3-methoxyphenyl]propan-1-ol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound, lacking the methoxy and hexadecyloxy groups.
3-(4-Methoxyphenyl)prop-2-enal: Similar structure but without the hexadecyloxy group.
4-(Hexadecyloxy)benzaldehyde: Lacks the prop-2-enal moiety.
Uniqueness
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal is unique due to the presence of both methoxy and hexadecyloxy groups, which impart distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
66049-98-7 |
|---|---|
Molecular Formula |
C26H42O3 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
3-(4-hexadecoxy-3-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C26H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-25-20-19-24(18-17-21-27)23-26(25)28-2/h17-21,23H,3-16,22H2,1-2H3 |
InChI Key |
XDFJIDPTBIPKMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
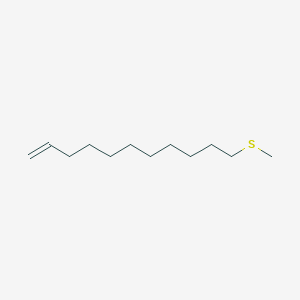
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
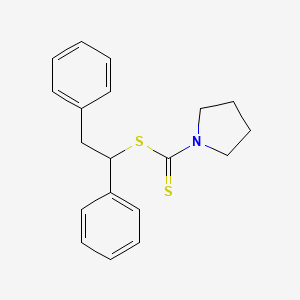
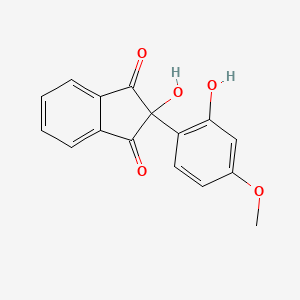

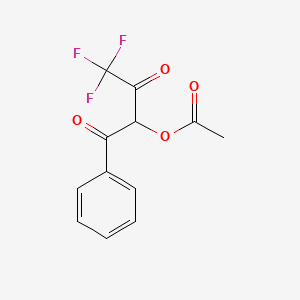
![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
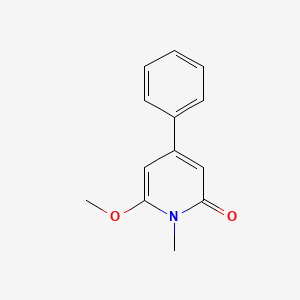
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
